N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18079792
InChI: InChI=1S/C17H20N4O5.ClH/c18-5-6-19-15(23)9-26-11-1-2-12-10(7-11)8-21(17(12)25)13-3-4-14(22)20-16(13)24;/h1-2,7,13H,3-6,8-9,18H2,(H,19,23)(H,20,22,24);1H
SMILES:
Molecular Formula: C17H21ClN4O5
Molecular Weight: 396.8 g/mol

N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride

CAS No.:

Cat. No.: VC18079792

Molecular Formula: C17H21ClN4O5

Molecular Weight: 396.8 g/mol

* For research use only. Not for human or veterinary use.

N-(2-aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride -

Specification

Molecular Formula C17H21ClN4O5
Molecular Weight 396.8 g/mol
IUPAC Name N-(2-aminoethyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide;hydrochloride
Standard InChI InChI=1S/C17H20N4O5.ClH/c18-5-6-19-15(23)9-26-11-1-2-12-10(7-11)8-21(17(12)25)13-3-4-14(22)20-16(13)24;/h1-2,7,13H,3-6,8-9,18H2,(H,19,23)(H,20,22,24);1H
Standard InChI Key XLFTUGORBJQVEU-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)OCC(=O)NCCN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Compound A is a synthetic small molecule with the molecular formula C₁₇H₂₁ClN₄O₅ and a molecular weight of 396.8 g/mol. Its IUPAC name reflects its complex structure: N-(2-aminoethyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide hydrochloride. Key structural features include:

  • A 2,6-dioxopiperidin-3-yl moiety, which binds to cereblon (CRBN), a component of the E3 ubiquitin ligase complex.

  • An isoindolinone core linked to an acetamide-ethylamine group, enabling conjugation to target protein ligands .

  • A hydrochloride salt formulation to enhance solubility and stability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₁ClN₄O₅
Molecular Weight396.8 g/mol
SMILES NotationC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)OCC(=O)NCCN.Cl
SolubilitySoluble in polar solvents (e.g., DMSO)

Mechanism of Action in PROTAC Technology

Compound A functions as a CRBN-recruiting ligand-linker in PROTACs. Its mechanism involves:

  • E3 Ligase Binding: The 2,6-dioxopiperidine (thalidomide-derived) moiety engages CRBN, a substrate receptor of the E3 ubiquitin ligase complex .

  • Target Protein Recruitment: The linker region connects to a target protein ligand (e.g., a kinase inhibitor), enabling the formation of a ternary complex .

  • Ubiquitination and Degradation: The proteasome recognizes ubiquitinated targets, leading to their degradation .

Key Advantages:

  • Catalytic Activity: PROTACs degrade proteins substoichiometrically, overcoming resistance mutations in targets like kinases .

  • Tissue Penetration: The compact molecular design of Compound A enhances bioavailability compared to bulkier linkers .

Synthesis and Optimization

The synthesis of Compound A involves multi-step organic reactions:

Step 1: Formation of the Isoindolinone Core

Reaction of 3-(4-hydroxy-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione with tert-butyl bromoacetate in dimethylformamide (DMF) yields the tert-butyl-protected intermediate .

Step 2: Deprotection and Amide Coupling

Treatment with trifluoroacetic acid (TFA) removes the tert-butyl group, followed by coupling with 2-aminoethylamine hydrochloride to form the final product .

Table 2: Synthetic Yield and Purity

StepReagentsYieldPurity (HPLC)
1tert-Butyl bromoacetate28%>95%
2TFA, 2-aminoethylamine90%>98%

Research Applications and Findings

Antiviral Applications

In a landmark study, Compound A was used to degrade HIV-1 Nef, a viral protein that downregulates CD4 and MHC-I in host cells. PROTACs incorporating Compound A restored CD4 expression by 80% in vitro and blocked viral replication .

Oncology

Compound A-based PROTACs demonstrated efficacy against EML4-ALK fusion proteins in non-small cell lung cancer (NSCLC). Unlike ATP-competitive inhibitors (e.g., lorlatinib), these degraders overcame resistance mutations (e.g., L1196M/G1202R) with DC₅₀ values of <10 nM .

Pharmacokinetics

Despite its potency, Compound A derivatives face challenges:

  • Oral Bioavailability: Early analogs showed <1% bioavailability due to poor intestinal absorption .

  • Hemolysis Risk: Certain linkers induced RBC lysis at concentrations >10 μM, necessitating structural optimization .

Future Directions

  • Linker Engineering: Introducing polar groups (e.g., piperazine) may improve solubility and reduce hemolysis .

  • In Vivo Studies: Testing Compound A in xenograft models will validate its therapeutic potential .

  • Expanded Targets: Applications in neurodegenerative diseases (e.g., tau protein degradation) are under exploration .

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